4-Hydroxycrotonic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Hydroxycrotonic acid involves multiple steps. One common method includes the silylation of γ-hydroxybutyrate using N-methyl-N-[tert-butyldimethyl-silyl]trifluoroacetimide with 1% tert-butyldimethylchlorosilane as the derivatisation reagent . This process produces di-tert-butyldimethyl-silyl derivatives, which are then characterized and optimized for further reactions .
Industrial Production Methods: the compound can be prepared in vivo by taking a DMSO master liquid, adding PEG300, mixing and clarifying, followed by the addition of Tween 80 and ddH2O .
Chemical Reactions Analysis
Types of Reactions: trans-4-Hydroxycrotonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize trans-4-Hydroxycrotonic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
trans-4-Hydroxycrotonic acid is primarily used in scientific research to study the γ-hydroxybutyric acid receptor . It has been shown to bind to the high-affinity γ-hydroxybutyric acid receptor with greater affinity than γ-hydroxybutyric acid itself . This compound is used to investigate the receptor’s role in the central nervous system and its potential therapeutic applications.
Mechanism of Action
trans-4-Hydroxycrotonic acid binds to the high-affinity γ-hydroxybutyric acid receptor, where it acts as an agonist . Unlike γ-hydroxybutyric acid, it does not bind to the low-affinity γ-hydroxybutyric acid binding site, the γ-aminobutyric acid B receptor . This selective binding results in receptor activation-evoked increases in extracellular glutamate concentrations, particularly in the hippocampus .
Comparison with Similar Compounds
- γ-Hydroxybutyric acid
- γ-Crotonolactone
- 4-o-chloro-phenyl-γ-hydroxycrotonic acid
- 4-p-nitrophenyl-γ-hydroxycrotonic acid
Comparison: trans-4-Hydroxycrotonic acid is unique in its high affinity for the γ-hydroxybutyric acid receptor and its selective binding properties . Unlike γ-hydroxybutyric acid, it does not produce sedation due to its inability to bind to the γ-aminobutyric acid B receptor . This makes it a valuable tool for studying the γ-hydroxybutyric acid receptor without the confounding effects of sedation.
Properties
IUPAC Name |
(E)-4-hydroxybut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-3-1-2-4(6)7/h1-2,5H,3H2,(H,6,7)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQJECWPWQIIPW-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027169 | |
Record name | trans-4-hydroxycrotonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Hydroxycrotonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003381 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24587-49-3, 4013-24-5 | |
Record name | trans-4-Hydroxycrotonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24587-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-2-butenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004013245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-4-hydroxycrotonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxycrotonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003381 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between 4-hydroxycrotonic acid (T-HCA) and γ-hydroxybutyric acid (GHB)?
A1: this compound (T-HCA) is a naturally occurring substance in the central nervous system and is structurally similar to γ-hydroxybutyric acid (GHB). Research suggests that T-HCA may act as an endogenous ligand for the specific high-affinity binding sites that GHB interacts with. [, ] This suggests a potential competitive relationship between these two compounds. [, ]
Q2: What is the significance of developing high-affinity ligands for GHB binding sites?
A3: Developing high-affinity ligands like those derived from T-HCA holds significant potential for both target characterization and ligand identification for the high-affinity GHB binding sites. [] This could facilitate the development of new therapeutic agents targeting these sites.
Q3: Can you explain the metabolic pathway involving 1,4-butanediol, GHB, and T-HCA?
A4: 1,4-Butanediol (1,4-BD) is metabolized to GHB via alcohol dehydrogenase (ADH) and aldehyde dehydrogenase. [, ] GHB can be further metabolized to both γ-aminobutyric acid (GABA) and T-HCA. [, ] Both GHB and T-HCA exhibit pharmacological activity at GHB receptors, while GABA acts on GABAB receptors. [, ] This interconnected metabolic pathway highlights the complex pharmacological effects associated with these compounds.
Q4: Has T-HCA been successfully labeled for use in research?
A6: Yes, T-HCA has been successfully tritiated at the 2,3 positions, resulting in T-HCA-[2,3-3H] with high specific radioactivity and radiochemical purity. [] This development enables researchers to further investigate the distribution, metabolism, and binding characteristics of T-HCA in biological systems.
Q5: Beyond its relationship with GHB, are there other applications for this compound?
A7: this compound serves as a key component in synthesizing a phosphorus-free crude oil metal chelating agent. [] This agent, comprising a terpolymer incorporating this compound, exhibits excellent metal chelating performance and is considered environmentally friendly. [] This application highlights the versatility of this compound in various chemical processes.
Q6: What are the implications of the structural analysis of T-HCA and its analogs?
A8: Crystal and molecular structure analysis of T-HCA and its analogs, such as trans-4-hydroxy-4-o-chlorophenylcrotonic acid (THCCA) and trans-4-hydroxy-4-p-nitrophenylcrotonic acid (THNCA), provides valuable insights into the spatial arrangement of atoms within the molecule. [] This information is crucial for understanding the structure-activity relationship and designing new analogs with improved pharmacological properties.
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